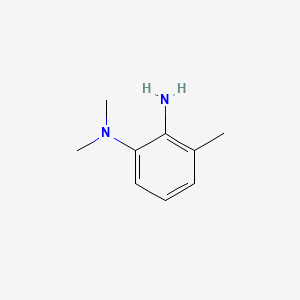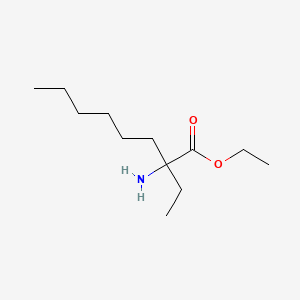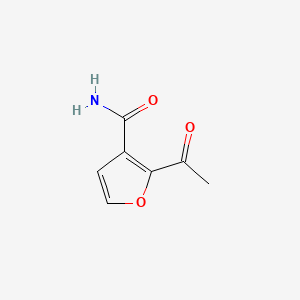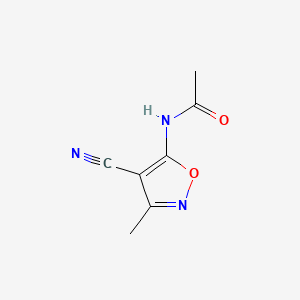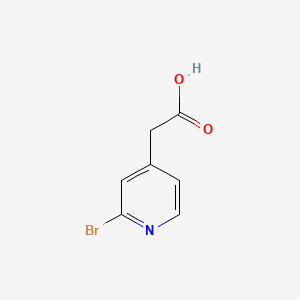
2-(2-Bromopyridin-4-YL)acetic acid
Übersicht
Beschreibung
2-(2-Bromopyridin-4-YL)acetic acid is a chemical compound with the molecular formula C7H6BrNO2 .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridine ring substituted with a bromine atom and an acetic acid group . The InChI code for this compound is 1S/C7H6BrNO2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available literature, brominated pyridines have been studied for their reactivity.Physical And Chemical Properties Analysis
This compound is a solid compound that should be stored in an inert atmosphere at 2-8°C . It has a molecular weight of 216.03 .Wissenschaftliche Forschungsanwendungen
Reactivity and Formation of Bromopyridines : Brominated pyridines, including derivatives like 2-hydroxy-6-bromopyridine, can be formed by reacting bromopyridines with acids such as sulfuric acid, phosphoric acid, acetic acid, or formic acid. This process is significant for the preparation of specific bromopyridine derivatives (Wibaut, Haayman, & Dijk, 2010).
Catalyst in Organic Synthesis : Acetic acid functionalized poly(4-vinylpyridinium) bromide acts as an efficient catalyst for synthesizing trisubstituted imidazole derivatives. This method is notable for its cost-effectiveness, low energy consumption, and avoidance of organic solvents (Sonyanaik et al., 2018).
Pharmacological Potential : Esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which can be synthesized from bromopyridine derivatives, exhibit a range of biological activities, including analgesic, neuroleptic, diuretic, and anti-inflammatory effects. They also serve as intermediates for synthesizing various other compounds (Salionov, 2015).
Herbicide Synthesis : Derivatives of bromopyridine, such as 2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic acid, are useful in creating pyridine-based herbicides. These compounds exhibit specific interactions in crystal form, which is important for their effectiveness (Park, Choi, Kwon, & Kim, 2016).
Cyclization Reactions : Bromopyridine derivatives can undergo cyclization with carboxylic acids under certain conditions to produce compounds like 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. Such reactions are catalyzed by palladium and are significant in synthetic chemistry (Cho & Kim, 2008).
Bromination Reactions : The bromination of benzylidene 2-pyridylhydrazone in acetic acid leads to the formation of specific brominated compounds, demonstrating the reactivity of bromopyridine derivatives in different chemical environments (Gibson, 1963).
Synthesis of Nicotinic Acid Derivatives : The reaction of bromopyridine derivatives with other compounds in the presence of acetic acid can produce important compounds like nicotinic acid derivatives, which have potential pharmaceutical applications (Bunker et al., 2008).
Antimicrobial Properties : Salts of 2-((4-R-3-(morfolinomethylene)-4 H -1,2,4-triazole-5-yl)thio) acetic acid, which can be synthesized using bromopyridine derivatives, exhibit antimicrobial activity against various strains of bacteria. This highlights their potential use in developing new antimicrobial agents (Shcherbyna et al., 2016).
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : It is predicted to be able to cross the blood-brain barrier (BBB), suggesting it could have effects in the central nervous system .
- Metabolism : The compound is not a substrate for P-glycoprotein, a protein that can pump various substances out of cells, and it is not an inhibitor of several cytochrome P450 enzymes, which are involved in drug metabolism .
Eigenschaften
IUPAC Name |
2-(2-bromopyridin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFRXYCVLZOAEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652143 | |
| Record name | (2-Bromopyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183483-29-6 | |
| Record name | (2-Bromopyridin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 183483-29-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




